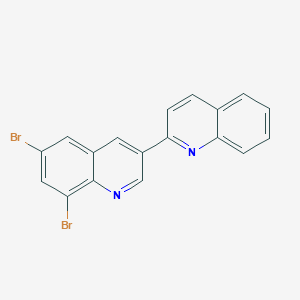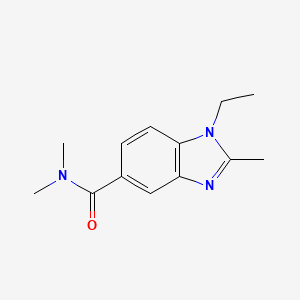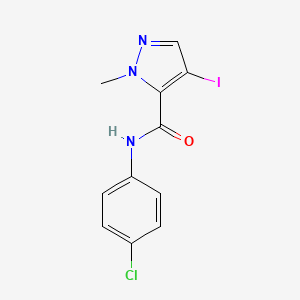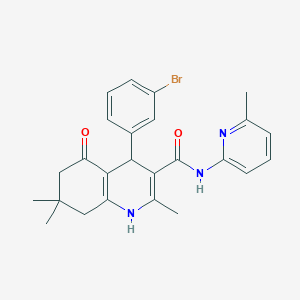
6',8'-Dibromo-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,8’-Dibromo-2,3’-biquinoline is a brominated derivative of biquinoline, a compound consisting of two quinoline units linked at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’,8’-Dibromo-2,3’-biquinoline typically involves the bromination of 2,3’-biquinoline. This can be achieved through the reaction of 2,3’-biquinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for 6’,8’-Dibromo-2,3’-biquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6’,8’-Dibromo-2,3’-biquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline units can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biquinolines, while coupling reactions can produce complex biquinoline derivatives with extended conjugation.
Scientific Research Applications
6’,8’-Dibromo-2,3’-biquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6’,8’-Dibromo-2,3’-biquinoline and its derivatives involves interactions with various molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
- 6’-Bromo-2,3’-biquinoline
- 3’,4’-Dibromo-2,3’-biquinoline
- 6,8-Dibromo-5,7-dihydroxyflavone
Comparison: 6’,8’-Dibromo-2,3’-biquinoline is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. Compared to other brominated biquinolines, it may exhibit different electronic properties and steric effects, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C18H10Br2N2 |
|---|---|
Molecular Weight |
414.1 g/mol |
IUPAC Name |
6,8-dibromo-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C18H10Br2N2/c19-14-8-12-7-13(10-21-18(12)15(20)9-14)17-6-5-11-3-1-2-4-16(11)22-17/h1-10H |
InChI Key |
BYVRCDOUYJVDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC(=CC(=C4N=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11649145.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11649151.png)
![2-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B11649161.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649162.png)
![4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B11649164.png)
![(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11649174.png)

![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11649194.png)
![2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid](/img/structure/B11649204.png)

![4-[3-(2-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11649216.png)
![4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B11649218.png)
![ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11649220.png)
